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Compound of Interest

Compound Name: 5-Chloro-2-fluorobenzaldehyde

Cat. No.: B1350544 Get Quote

An In-depth Technical Guide on the Reactivity and Electronic Effects of 5-Chloro-2-
fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
5-Chloro-2-fluorobenzaldehyde is a pivotal aromatic aldehyde that serves as a versatile

building block in modern organic synthesis. Its unique substitution pattern, featuring a chloro, a

fluoro, and a formyl group on the benzene ring, creates a distinct electronic landscape that

dictates its reactivity. The synergistic electron-withdrawing properties of the substituents

enhance the electrophilicity of the carbonyl carbon and influence the reactivity of the aromatic

ring, making it a valuable precursor for a wide range of pharmaceuticals, agrochemicals, and

fine chemicals.[1] This guide provides a comprehensive technical analysis of the electronic

effects, reactivity, and synthetic applications of 5-Chloro-2-fluorobenzaldehyde, complete

with quantitative data, detailed experimental protocols, and visual workflows to support

professionals in research and drug development.

Physicochemical and Spectroscopic Data
The fundamental properties of 5-Chloro-2-fluorobenzaldehyde are crucial for its handling,

characterization, and application in synthesis.

Table 1: Physicochemical Properties of 5-Chloro-2-fluorobenzaldehyde
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Property Value Reference

CAS Number 96515-79-6 [2][3]

Molecular Formula C₇H₄ClFO [2][4]

Molecular Weight 158.56 g/mol [2][5]

Appearance <34°C Solid, >39°C Liquid [4]

Melting Point 34-39 °C [4]

Boiling Point 210.1 ± 20.0 °C at 760 mmHg [4]

Flash Point 95 °C [4]

IUPAC Name 5-chloro-2-fluorobenzaldehyde [5]

Table 2: Spectroscopic Data of 5-Chloro-2-fluorobenzaldehyde

Spectrum Key Features

¹H NMR

Aromatic protons typically appear as multiplets

in the δ 7.0-8.0 ppm range. The aldehyde proton

(CHO) shows a characteristic singlet at ~δ 10.0

ppm.

¹³C NMR

The carbonyl carbon (C=O) signal is typically

found downfield around δ 190-193 ppm.[6]

Aromatic carbons appear in the δ 110-165 ppm

region.

IR Spectroscopy

A strong C=O stretching band is observed

around 1700 cm⁻¹. C-H stretching for the

aldehyde is seen near 2850 and 2750 cm⁻¹. C-F

and C-Cl stretching bands are also present.

Mass Spectrometry

The molecular ion peak (M⁺) is observed, along

with a characteristic M+2 peak due to the

chlorine isotope (³⁷Cl). Fragmentation patterns

often show the loss of the formyl group (-CHO).

[7]
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Electronic Effects of Substituents
The reactivity of 5-Chloro-2-fluorobenzaldehyde is governed by the interplay of the electronic

effects of its three substituents: the formyl (-CHO), fluoro (-F), and chloro (-Cl) groups.

Inductive Effect (-I): Due to their high electronegativity, both fluorine and chlorine atoms

strongly withdraw electron density from the aromatic ring through the sigma (σ) bond

framework.[7][8] This effect is most pronounced at the carbon atom directly attached to the

halogen.

Resonance Effect (+R): The halogens possess lone pairs of electrons that can be donated to

the aromatic ring through resonance (or mesomeric effect).[7] This effect opposes the

inductive effect. However, for halogens, the -I effect is dominant, leading to an overall

deactivation of the ring towards electrophilic substitution.[7]

Formyl Group Effect (-I, -R): The aldehyde group is a powerful electron-withdrawing group

through both induction (due to the electronegative oxygen) and resonance. It strongly

deactivates the aromatic ring and directs incoming electrophiles to the meta-position.

The combination of these effects makes the aromatic ring electron-deficient and significantly

increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the

aldehyde group highly susceptible to nucleophilic attack.[1][9]
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Electronic Effects on 5-Chloro-2-fluorobenzaldehyde
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Caption: Inductive and resonance effects in 5-Chloro-2-fluorobenzaldehyde.

Chemical Reactivity and Key Synthetic
Transformations
The electronic properties of 5-Chloro-2-fluorobenzaldehyde render it a versatile substrate for

several important organic reactions.

Nucleophilic Addition Reactions
The primary site of reactivity is the electrophilic carbonyl carbon. The electron-withdrawing

substituents make it particularly prone to nucleophilic addition.[10][11] This class of reactions is

fundamental for building molecular complexity.[9]
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Common Nucleophiles: Grignard reagents, organolithium compounds, cyanide, amines, and

alcohols.

Products: Formation of secondary alcohols, cyanohydrins, imines, and acetals.

Significance: These reactions are crucial for introducing new functional groups and extending

the carbon skeleton.[9]

Wittig Reaction
The Wittig reaction is a powerful and widely used method for converting aldehydes and

ketones into alkenes.[12][13] It involves the reaction of the aldehyde with a phosphonium ylide

(Wittig reagent).[14] This transformation is highly valuable in drug synthesis for creating

carbon-carbon double bonds with good stereochemical control.[15]

Reagents: A triphenyl phosphonium ylide, generated by deprotonating a phosphonium salt

with a strong base.[14]

Driving Force: The formation of the highly stable triphenylphosphine oxide byproduct.[15]

Application: Synthesis of substituted styrenes and other olefinic compounds.
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Caption: General workflow of the Wittig reaction.

Oxidation and Reduction
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Oxidation: 5-Chloro-2-fluorobenzaldehyde can be readily oxidized to the corresponding 5-

chloro-2-fluorobenzoic acid using common oxidizing agents like potassium permanganate

(KMnO₄) or chromic acid. This carboxylic acid derivative is also a valuable synthetic

intermediate.[16]

Reduction: The aldehyde can be reduced to 5-chloro-2-fluorobenzyl alcohol using reducing

agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Palladium-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bond on the aromatic ring can participate in palladium-catalyzed cross-

coupling reactions, such as the Suzuki or Stille reactions.[17][18] These reactions are

cornerstones of modern medicinal chemistry for constructing biaryl structures, which are

prevalent in many drug molecules.[19]

Reaction Types: Suzuki (with boronic acids), Stille (with organostannanes), and Heck (with

alkenes).

Conditions: Typically require a palladium catalyst, a suitable ligand, and a base.

Significance: Allows for the efficient formation of C-C bonds, enabling the synthesis of

complex molecular architectures from simple precursors.[17]

Applications in Drug Development and Medicinal
Chemistry
5-Chloro-2-fluorobenzaldehyde is a key starting material and intermediate in the

pharmaceutical industry.[1] Its unique electronic and steric properties are exploited to build

complex heterocyclic systems and introduce specific functionalities into drug candidates.

Synthesis of Heterocycles: The aldehyde functionality is a key handle for cyclization

reactions, leading to the formation of nitrogen-containing heterocycles like quinolines and

benzodiazepines, which are core structures in many CNS-active agents.[20][21]

Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a crucial intermediate

in the synthesis of various drugs, including anti-inflammatory and analgesic agents.[1]
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Fluorescent Probes: The fluorinated aromatic structure makes it a candidate for designing

fluorescent probes used in biological imaging and diagnostics.[1]
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Caption: A simplified synthetic pathway from the title compound to a drug molecule.

Experimental Protocols
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The following are representative experimental protocols for common transformations of 5-
Chloro-2-fluorobenzaldehyde.

Protocol: Wittig Olefination
This protocol describes a general procedure for the synthesis of a substituted alkene from 5-
Chloro-2-fluorobenzaldehyde using a stabilized ylide.

Objective: To synthesize (E)-methyl 3-(5-chloro-2-fluorophenyl)acrylate.

Materials:

Methyl (triphenylphosphoranylidene)acetate (Wittig salt)

5-Chloro-2-fluorobenzaldehyde

Toluene (anhydrous)

Sodium bicarbonate (saturated aqueous solution)

Diethyl ether

Magnesium sulfate (anhydrous)

Procedure:

To a round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-
fluorobenzaldehyde (1.0 mmol, 1.0 equiv.).

Dissolve the aldehyde in 10 mL of anhydrous toluene.

Add methyl (triphenylphosphoranylidene)acetate (1.1 mmol, 1.1 equiv.) to the solution.

Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by

Thin Layer Chromatography (TLC).

After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

Remove the toluene under reduced pressure using a rotary evaporator.
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Partition the residue between diethyl ether and a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the filtrate in vacuo.

Purify the crude product by silica gel column chromatography to yield the desired alkene.

Protocol: Reductive Amination
This protocol outlines the synthesis of a secondary amine via reductive amination.

Objective: To synthesize N-benzyl-1-(5-chloro-2-fluorophenyl)methanamine.

Materials:

5-Chloro-2-fluorobenzaldehyde

Benzylamine

Sodium triacetoxyborohydride (STAB)

1,2-Dichloroethane (DCE)

Acetic acid

Sodium bicarbonate (saturated aqueous solution)

Ethyl acetate

Magnesium sulfate (anhydrous)

Procedure:

In a round-bottom flask, dissolve 5-Chloro-2-fluorobenzaldehyde (1.0 mmol, 1.0 equiv.) in

10 mL of 1,2-dichloroethane (DCE).
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Add benzylamine (1.1 mmol, 1.1 equiv.) followed by a catalytic amount of glacial acetic acid

(2-3 drops).

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv.) portion-wise over 10

minutes.

Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product via column chromatography on silica gel to obtain the target

secondary amine.

Conclusion
5-Chloro-2-fluorobenzaldehyde is a high-value chemical intermediate whose utility stems

from the predictable and versatile reactivity conferred by its halogen and aldehyde functional

groups. The strong electron-withdrawing nature of its substituents activates the carbonyl group

for a host of nucleophilic addition and condensation reactions, while the C-Cl bond provides a

handle for advanced cross-coupling methodologies. A thorough understanding of its electronic

properties and reactivity is essential for chemists aiming to leverage this compound for the

efficient and innovative synthesis of complex molecules in the pharmaceutical and

agrochemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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